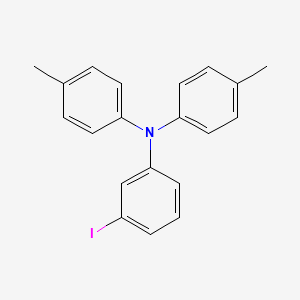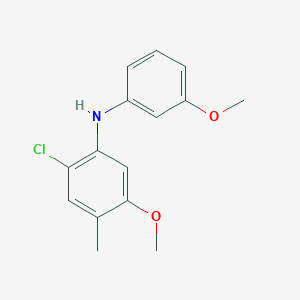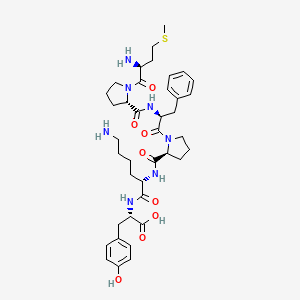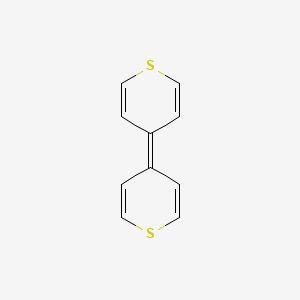
3-Iodo-N,N-bis(4-methylphenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-N,N-bis(4-methylphenyl)aniline: is a chemical compound with the molecular formula C19H18IN. It is an aromatic amine derivative, characterized by the presence of an iodine atom at the third position of the aniline ring and two 4-methylphenyl groups attached to the nitrogen atom. This compound is of interest in various fields, including organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-N,N-bis(4-methylphenyl)aniline typically involves the iodination of N,N-bis(4-methylphenyl)aniline. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aniline ring using an iodine source such as iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the iodine atom or the aniline ring may be oxidized to form various products.
Reduction: Reduction reactions can target the iodine atom, potentially leading to the formation of N,N-bis(4-methylphenyl)aniline.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products:
Oxidation: Products may include various oxidized derivatives of the aniline ring.
Reduction: The major product is N,N-bis(4-methylphenyl)aniline.
Substitution: Substituted derivatives with different functional groups replacing the iodine atom.
Applications De Recherche Scientifique
Chemistry: 3-Iodo-N,N-bis(4-methylphenyl)aniline is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. It serves as a building block for the synthesis of various pharmaceuticals and fine chemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable in the design of materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Iodo-N,N-bis(4-methylphenyl)aniline depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The iodine atom can play a crucial role in these interactions, potentially enhancing the compound’s binding affinity or reactivity.
Comparaison Avec Des Composés Similaires
N,N-bis(4-methylphenyl)aniline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Bromo-N,N-bis(4-methylphenyl)aniline: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and applications.
3-Chloro-N,N-bis(4-methylphenyl)aniline: Contains a chlorine atom, offering different chemical properties compared to the iodine derivative.
Uniqueness: The presence of the iodine atom in 3-Iodo-N,N-bis(4-methylphenyl)aniline imparts unique reactivity and properties, making it distinct from its halogenated counterparts. The iodine atom’s larger size and higher reactivity can influence the compound’s behavior in various chemical reactions and applications.
Propriétés
Numéro CAS |
928032-78-4 |
|---|---|
Formule moléculaire |
C20H18IN |
Poids moléculaire |
399.3 g/mol |
Nom IUPAC |
3-iodo-N,N-bis(4-methylphenyl)aniline |
InChI |
InChI=1S/C20H18IN/c1-15-6-10-18(11-7-15)22(19-12-8-16(2)9-13-19)20-5-3-4-17(21)14-20/h3-14H,1-2H3 |
Clé InChI |
IHBCTRRKIDYRCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC(=CC=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene](/img/structure/B14179539.png)



![4-(2-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}ethyl)-1,3-dioxolan-2-one](/img/structure/B14179576.png)
![4,4'-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14179577.png)
![Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14179578.png)

![N-(1-{[(Furan-2-yl)methyl][(thiophen-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14179586.png)
![Spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-oxo-](/img/structure/B14179597.png)
![4-Fluoro-3-{4-[(1,2,4-thiadiazole-5-sulfonyl)methyl]phenoxy}pyridine](/img/structure/B14179601.png)
![4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one](/img/structure/B14179610.png)
![(6-Chloro-1H-indol-3-yl)[4-(3-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14179614.png)
